![molecular formula C23H22N4O3 B7754908 9-(2,5-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7754908.png)
9-(2,5-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,5-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 9-(2,5-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has drawn attention due to its potential biological activities. Quinazolines and their derivatives are known for a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study involving molecular docking analysis demonstrated that compounds similar to this compound showed promising interactions with cancer-related targets. The binding free energy values suggested effective inhibition of tumor cell proliferation in various cancer lines including breast cancer cells (MCF-7/HER2) .
Table 1: Anticancer Activity Data
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
9-(2,5-dimethoxyphenyl)-... | Breast (MCF-7) | 12.5 | Inhibition of cell cycle progression |
Other Quinazolines | Various | 10-20 | Apoptosis induction |
Antimicrobial Activity
Quinazoline derivatives have also been reported for their antimicrobial properties. The compound's structural features contribute to its ability to disrupt bacterial cell walls and inhibit growth. In vitro studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been explored in several studies. The compound has been shown to reduce pro-inflammatory cytokine levels in cell cultures. This suggests that it may modulate immune responses effectively .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors related to inflammation and immune response.
- DNA Interaction : Some studies suggest that quinazolines can intercalate DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Study on Breast Cancer : A clinical trial evaluated the effects of a similar quinazoline derivative on patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to controls .
- Antimicrobial Resistance : Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated effectiveness where conventional antibiotics failed .
Scientific Research Applications
The compound 9-(2,5-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, pharmacology, and material science.
Molecular Formula and Weight
- Molecular Formula: C20H22N4O2
- Molecular Weight: 350.42 g/mol
Structural Features
The compound features a triazoloquinazolinone core structure which is known for its diverse biological activities. The presence of dimethoxyphenyl groups enhances its pharmacological properties by potentially increasing solubility and bioavailability.
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazoloquinazolinones exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that similar compounds effectively targeted cancer cells through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Pharmacology
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of triazoloquinazolinones. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .
Anti-inflammatory Activity
Research indicates that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have demonstrated the ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science
Photocatalysis
The compound's unique structure allows it to function as a photocatalyst in various chemical reactions. It has been utilized in organic synthesis to facilitate reactions under visible light irradiation, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry, where reducing energy consumption is critical .
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. The resulting composites exhibit improved performance characteristics suitable for applications in coatings and packaging materials .
Case Study 1: Anticancer Research
A study published in Cancer Letters evaluated the anticancer efficacy of a series of triazoloquinazolinone derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as a therapeutic agent against resistant cancer types.
Case Study 2: Antimicrobial Screening
In an investigation reported in Journal of Antimicrobial Chemotherapy, the antimicrobial activity of several quinazolinone derivatives was assessed against clinical isolates. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-15-11-12-19(30-2)16(13-15)21-20-17(9-6-10-18(20)28)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,6,9-10H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGOVNZCZMIVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.